molecular formula C33H38N4O6 B1248740 (3Z)-Phycoerythrobilin

(3Z)-Phycoerythrobilin

Cat. No.: B1248740
M. Wt: 586.7 g/mol
InChI Key: GLWKVDXAQHCAIO-REYDXQAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-phycoerythrobilin is the (3Z)-isomer of phycoerythrobilin. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Biosynthesis and Function in Light-Harvesting

  • Biosynthetic Pathway : (3Z)-Phycoerythrobilin is biosynthetically derived from protohaem and functions as a chromophore in phycobiliproteins, crucial for light energy harvesting in plants and algae (Beale, 2007).

Role in Protein Structure and Fluorescence

  • Protein Binding and Properties : Investigations into the attachment of different chromophores to CpcA of Synechocystis sp. PCC 6803 and Synechococcus sp. PCC 7002 have revealed that this compound can bind to these proteins, showing high fluorescence quantum yields and photochemical activity (Alvey et al., 2011).

Lyase Activity and Specificity

  • Enzyme Specificity in Cyanobacteria : CpeS, a specific lyase, is shown to attach this compound to β-phycoerythrin in the cyanobacterium Prochlorococcus marinus MED4, indicating its critical role in the biosynthesis of phycoerythrin (Wiethaus et al., 2010).

Photophysical Studies

  • Optical Studies : High-resolution optical structures in phycoerythrin were observed using laser-induced low-temperature photochemistry, enhancing understanding of phycoerythrobilin’s role in light-harvesting mechanisms (Friedrich et al., 1981).

Comparative Studies

  • Chromophore Analysis : Studies have compared the chromophores of different phycoerythrins, identifying phycoerythrobilin as a consistent component, which is crucial for understanding the spectral diversity and functionality of these proteins (Chapman et al., 1968).

Application in Heterologous Hosts

  • Biosynthesis in E. coli : The biosynthesis of the phycobiliviolin-bearing holo-α subunit of phycoerythrocyanin, involving this compound, was successfully reconstituted in Escherichia coli, illustrating its application in biotechnological research (Tooley & Glazer, 2002).

Properties

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14-,29-15-/t19-,26-/m1/s1

InChI Key

GLWKVDXAQHCAIO-REYDXQAISA-N

Isomeric SMILES

C/C=C\1/[C@H](C(=O)N=C1/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)C[C@@H]4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C

Canonical SMILES

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Synonyms

phycoerythrobilin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-Phycoerythrobilin
Reactant of Route 2
(3Z)-Phycoerythrobilin
Reactant of Route 3
(3Z)-Phycoerythrobilin
Reactant of Route 4
(3Z)-Phycoerythrobilin
Reactant of Route 5
(3Z)-Phycoerythrobilin
Reactant of Route 6
(3Z)-Phycoerythrobilin

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